

Purity specifications for research-grade Ethyl 5-fluoronicotinate

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Compound of Interest

Compound Name: Ethyl 5-fluoronicotinate

Cat. No.: B1295988

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An In-depth Technical Guide to the Purity Specifications of Research-Grade **Ethyl 5-fluoronicotinate**

Introduction

Ethyl 5-fluoronicotinate (CAS No: 22620-29-7) is a fluorinated pyridine derivative widely utilized as a key intermediate in organic synthesis. For researchers and professionals in drug development, its primary application lies in the synthesis of complex, biologically active molecules, including potential anti-cancer, anti-microbial, and central nervous system (CNS) agents.^{[1][2]} Given its role as a foundational building block, the purity of research-grade **Ethyl 5-fluoronicotinate** is of paramount importance. The presence of impurities can lead to unintended side reactions, lower yields of the target compound, and introduce confounding variables in biological assays. This guide provides a technical overview of the purity specifications, analytical methodologies for assessment, and potential impurities associated with this compound.

Purity Specifications

The purity of research-grade **Ethyl 5-fluoronicotinate** is typically determined by chromatographic methods. Commercial suppliers generally guarantee a minimum purity level, which is confirmed for each batch and reported on the Certificate of Analysis (CoA).

Table 1: Typical Purity Specifications for Research-Grade **Ethyl 5-fluoronicotinate**

Parameter	Specification	Typical Analytical Method
Purity/Assay	≥97.0%	Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Appearance	Colorless to pale yellow liquid	Visual Inspection
Identity	Conforms to structure	¹ H NMR, ¹⁹ F NMR, Mass Spectrometry (MS)
Water Content	Varies (typically ≤0.5%)	Karl Fischer Titration
Residual Solvents	Conforms to ICH Q3C limits	Headspace GC-MS

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Ethyl 5-fluoronicotinate is commonly synthesized via the esterification of 5-fluoronicotinic acid with ethanol.^[2] Based on this, impurities can be categorized as follows:

- Starting Materials: Unreacted 5-fluoronicotinic acid.
- Reagents: Residual ethanol and acidic catalysts.
- By-products: Products from side reactions occurring during synthesis.
- Residual Solvents: Organic volatile chemicals used during the synthesis and purification process that are not completely removed.^[3] Their limits are guided by the International Council for Harmonisation (ICH) Q3C guidelines.^[4]

Analytical Methodologies and Experimental Protocols

A combination of chromatographic and spectroscopic techniques is required for a comprehensive purity analysis.^[5]

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of **Ethyl 5-fluoronicotinate** and separating it from non-volatile impurities. A reverse-phase method is generally suitable.

Experimental Protocol: HPLC Purity Determination

- Solution Preparation:
 - Accurately weigh and dissolve approximately 20 mg of **Ethyl 5-fluoronicotinate** in a 20 mL volumetric flask using acetonitrile as the diluent to achieve a 1 mg/mL solution.
- Instrumentation and Conditions:
 - Set up the HPLC system with the parameters outlined in Table 2.
 - Equilibrate the system with the initial mobile phase composition until a stable baseline is achieved.
- Analysis:
 - Inject 10 μ L of the prepared sample solution onto the column.
- Data Processing:
 - Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Table 2: Recommended HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	A: 0.1% Formic Acid in Water B: Acetonitrile
Gradient	Time (min)
0	
20	
25	
25.1	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 265 nm
Injection Volume	10 µL

Note: This protocol is adapted from standard methods for analyzing similar aromatic and fluorinated compounds.^{[6][7][8]} Method validation is required for specific applications.

Purity Determination via Gas Chromatography (GC)

GC is highly effective for separating and quantifying volatile compounds and is often the primary method for assay determination.

Experimental Protocol: GC Purity Determination

- Solution Preparation:
 - Prepare a sample solution of approximately 1 mg/mL in ethyl acetate.
- Instrumentation and Conditions:
 - Set up the GC system with the parameters listed in Table 3.

- Analysis:
 - Inject 1 μL of the prepared sample solution.
- Data Processing:
 - Calculate the purity based on the area percentage of the main peak.

Table 3: Recommended GC Method Parameters

Parameter	Recommended Conditions
Column	HP-5ms (or equivalent 5% Phenyl Polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 μm film thickness
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Inlet Temperature	280°C
Injection Mode	Split (Ratio 50:1)
Oven Program	Initial: 80°C, hold for 2 min Ramp: 10°C/min to 250°C, hold for 5 min
Detector	Flame Ionization Detector (FID)
Detector Temperature	300°C

Note: This protocol is based on general methods for the analysis of volatile organic compounds and alkaloids.[\[9\]](#)[\[10\]](#)

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and identity of the compound.

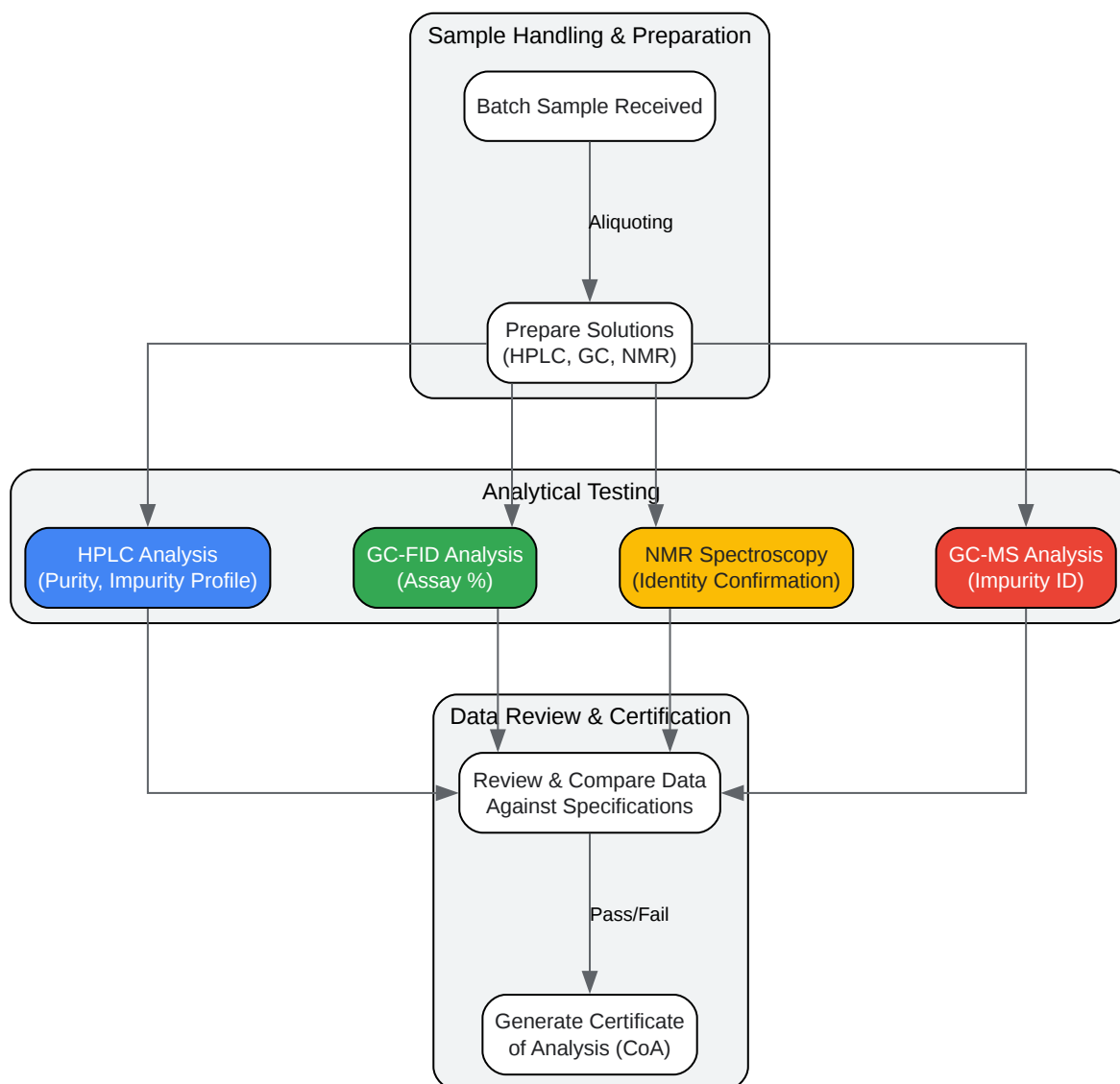
Experimental Protocol: ^1H NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **Ethyl 5-fluoronicotinate** in approximately 0.7 mL of deuterated chloroform (CDCl_3).

- Analysis: Acquire the ^1H NMR spectrum using a 400 MHz or higher spectrometer.
- Interpretation: The resulting spectrum should be consistent with the structure of **Ethyl 5-fluoronicotinate**, showing characteristic signals for the aromatic protons and the ethyl ester group.[\[11\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the purity certification of a batch of research-grade **Ethyl 5-fluoronicotinate**.



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Caption: Analytical workflow for purity determination of **Ethyl 5-fluoronicotinate**.

Conclusion

Ensuring the high purity of research-grade **Ethyl 5-fluoronicotinate** is critical for its successful application in pharmaceutical and chemical research. A multi-faceted analytical approach combining chromatographic techniques like HPLC and GC for quantitative purity assessment with spectroscopic methods such as NMR and MS for structural confirmation is essential. The detailed protocols and workflow provided in this guide offer a robust framework for researchers and quality control professionals to verify the quality and consistency of this important synthetic intermediate.

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